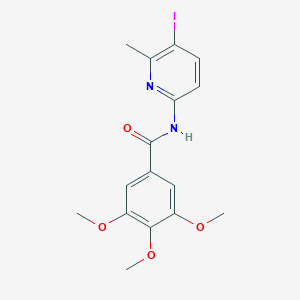
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide, also known as BMB-4, is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. BMB-4 belongs to a class of compounds known as benzamides, which have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammation research has also shown that N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide possesses anti-inflammatory properties by suppressing the production of inflammatory cytokines. Furthermore, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been found to have antimicrobial activity against various bacteria and fungi.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of inflammatory cytokines. N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has also been found to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in lab experiments include its potential as a therapeutic agent in various diseases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and antimicrobial properties. However, there are also limitations to using N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in lab experiments, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in various diseases, and the exploration of its mechanism of action. Furthermore, the development of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide derivatives with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in vivo could provide valuable information for the development of clinical trials.
Synthesis Methods
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide involves several steps, including the reaction of 2-amino-5-bromo-6-methylpyridine with 3-chloro-4-methoxybenzoyl chloride in the presence of a base, followed by purification and isolation of the product. The yield of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide can be improved by optimizing reaction conditions, such as temperature, reaction time, and solvent choice.
properties
Molecular Formula |
C14H12BrClN2O2 |
|---|---|
Molecular Weight |
355.61 g/mol |
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C14H12BrClN2O2/c1-8-10(15)4-6-13(17-8)18-14(19)9-3-5-12(20-2)11(16)7-9/h3-7H,1-2H3,(H,17,18,19) |
InChI Key |
UQGUUAIIPDIINU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Br |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244739.png)
![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![4-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244742.png)
![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)


![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)